beta-Sitosteryl ferulate beta-Sitosteryl ferulate Feruloyl-beta-sitosterol is a triterpenoid.
Brand Name: Vulcanchem
CAS No.: 286011-30-1
VCID: VC1838701
InChI: InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
SMILES: CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Molecular Formula: C39H58O4
Molecular Weight: 590.9 g/mol

beta-Sitosteryl ferulate

CAS No.: 286011-30-1

Cat. No.: VC1838701

Molecular Formula: C39H58O4

Molecular Weight: 590.9 g/mol

* For research use only. Not for human or veterinary use.

beta-Sitosteryl ferulate - 286011-30-1

Specification

CAS No. 286011-30-1
Molecular Formula C39H58O4
Molecular Weight 590.9 g/mol
IUPAC Name [(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C39H58O4/c1-8-28(25(2)3)12-9-26(4)32-15-16-33-31-14-13-29-24-30(19-21-38(29,5)34(31)20-22-39(32,33)6)43-37(41)18-11-27-10-17-35(40)36(23-27)42-7/h10-11,13,17-18,23,25-26,28,30-34,40H,8-9,12,14-16,19-22,24H2,1-7H3/b18-11+/t26-,28-,30+,31+,32-,33+,34+,38+,39-/m1/s1
Standard InChI Key ROUSJNZGMHNWOS-OJJOFZOASA-N
Isomeric SMILES CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)/C=C/C5=CC(=C(C=C5)O)OC)C)C)C(C)C
SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Canonical SMILES CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC(=C(C=C5)O)OC)C)C)C(C)C
Melting Point 131°C

Introduction

Chemical Structure and Properties

Molecular Structure and Basic Properties

Beta-Sitosteryl ferulate (C39H58O4) is classified as a triterpenoid compound that combines the structural features of β-sitosterol with the phenolic acid ferulic acid through an ester bond . This esterification occurs between the hydroxyl group of the sterol and the carboxylic acid group of ferulic acid, resulting in a molecule that retains aspects of both parent compounds while exhibiting unique physicochemical properties . The molecular structure effectively merges the sterol backbone, which is known for its cholesterol-lowering effects, with the antioxidant moiety of ferulic acid, potentially enhancing its biological activity compared to the individual components.

Table 1: Basic Properties of Beta-Sitosteryl Ferulate

PropertyValueReference
Molecular FormulaC39H58O4
Molecular Weight590.9 g/mol
CAS Number4952-28-7
Physical StateSolid
Melting Point131°C
Purity in Commercial Standards>95% (HPLC)

The compound possesses numerous synonyms in scientific literature, including sitosteryl ferulate, trans-sitosteryl ferulate, and β-sitosterol ferulate, which can sometimes lead to confusion in research databases and publications . The SMILES notation for beta-Sitosteryl ferulate (O=C(/C=C/C1=CC(OC)=C(O)C=C1)O[C@@H]2CC3=CC[C@]4([H])C@@([H])[C@]3(CC2)C) provides a computational representation of its complex three-dimensional structure .

Spectroscopic Characteristics

Spectroscopic analysis serves as a critical tool for identifying and characterizing beta-Sitosteryl ferulate, with the compound exhibiting distinctive features across various analytical platforms that facilitate its identification and purity assessment.

FT-IR Spectroscopy

FT-IR spectroscopy reveals characteristic absorption bands that distinguish beta-Sitosteryl ferulate from its parent compounds. The most notable spectral features include a hydroxyl group absorption at 3423 cm⁻¹, carbonyl stretching vibration at 1701 cm⁻¹ (characteristic of the ester C=O bond), and a C-O stretching band at 1172 cm⁻¹ (indicative of the ester linkage) . These spectral patterns clearly differentiate the ester from both ferulic acid, which shows carboxyl group absorptions between 2100-3100 cm⁻¹ and a C=O stretching at 1690 cm⁻¹, and β-sitosterol, which exhibits only hydroxyl group absorption at 3423 cm⁻¹ . The disappearance of the carboxyl group signal from ferulic acid and the appearance of characteristic ester peaks in the product spectrum provide definitive confirmation of successful esterification.

Table 2: Characteristic FT-IR Absorption Peaks

CompoundHydroxyl GroupsCarboxyl GroupsC=O (Ester)C-O (Ester)Reference
Ferulic Acid3438 cm⁻¹2100-3100 cm⁻¹1690 cm⁻¹-
β-Sitosterol3423 cm⁻¹---
Beta-Sitosteryl Ferulate3423 cm⁻¹-1701 cm⁻¹1172 cm⁻¹

Chromatographic and Mass Spectrometric Analysis

Both chromatographic and mass spectrometric techniques provide valuable tools for the identification and quantification of beta-Sitosteryl ferulate in complex mixtures. In thin-layer chromatography (TLC), beta-Sitosteryl ferulate exhibits an Rf value of 0.56-0.58, which is distinctly higher than those of β-sitosterol (0.41-0.43) and ferulic acid (0-0.07), facilitating its separation and identification . High-performance liquid chromatography (HPLC) analysis similarly shows a characteristic retention time of approximately 12.7 minutes for beta-Sitosteryl ferulate, compared to 8.5 minutes for β-sitosterol and 2.2 minutes for ferulic acid .

Table 3: Chromatographic and Mass Spectrometric Characteristics

Analytical MethodParameterValueReference
TLCRf value0.56-0.58
HPLCRetention time12.7 min
MS (ESI+ mode)[M + Na]+m/z 613
MS (ESI+ mode)[M-ferulic acid + H]+m/z 397

Mass spectrometric analysis in positive electrospray ionization (ESI+) mode reveals a characteristic molecular ion peak at m/z 613, corresponding to the [M + Na]+ adduct of beta-Sitosteryl ferulate . Additionally, a fragment ion at m/z 397 represents the [M-ferulic acid + H]+ fragment, which corresponds to the β-sitosterol moiety after the loss of ferulic acid . These characteristic mass spectral patterns provide definitive confirmation of the compound's identity and structure.

Synthesis and Preparation Methods

Chemical Synthesis Approaches

The synthesis of beta-Sitosteryl ferulate has been approached through various methodologies, with recent innovations focusing on improving reaction efficiency, yield, and environmental sustainability. These synthetic routes typically involve the esterification of β-sitosterol with ferulic acid or its derivatives under specific reaction conditions.

Synthesis Using Acidic Ionic Liquids

A novel approach to beta-Sitosteryl ferulate synthesis employs acidic ionic liquids as catalysts for the direct esterification of ferulic acid with β-sitosterol . This methodology represents an advancement over traditional approaches, potentially offering advantages in terms of reaction efficiency, selectivity, and environmental impact. The use of ionic liquids as reaction media and catalysts can facilitate the esterification process by activating the carboxylic acid group of ferulic acid and promoting its reaction with the hydroxyl group of β-sitosterol under relatively mild conditions, potentially leading to higher yields and purer products compared to conventional methods.

Conventional Synthesis Methods

Traditional synthetic routes to beta-Sitosteryl ferulate often involve multi-step processes and the use of coupling agents. One established method employs the acetylation of ferulic acid using heterogeneous catalysts such as monoammonium salt of 12-tungstophospharic acid and acetic anhydride, which can be performed under microwave-assisted conditions to significantly reduce reaction time from approximately 3 hours to just 10-20 minutes . The esterification step typically utilizes coupling agents such as dicyclohexacarbodiimide (DCC) and catalysts like dimethyl aminopyridine (DMAP) to facilitate the formation of the ester bond between the activated ferulic acid and β-sitosterol .

The purification of synthesized beta-Sitosteryl ferulate generally involves column chromatography on silica gel, using a carefully optimized solvent system consisting of hexane, ethyl acetate, and chloroform in a ratio of 80:5:15 (v/v/v) as the mobile phase . This purification process is critical for obtaining high-purity beta-Sitosteryl ferulate suitable for analytical standards and biological studies.

Product Confirmation and Composition

The successful synthesis of beta-Sitosteryl ferulate is typically confirmed through multiple analytical techniques including NMR spectroscopy (both 1H and 13C), FT-IR spectroscopy, mass spectrometry, and HPLC analysis . These complementary techniques provide comprehensive structural information and ensure the identity and purity of the synthesized product.

It is important to note that synthetic phytosteryl ferulate preparations often yield mixtures of different steryl ferulates rather than pure beta-Sitosteryl ferulate, reflecting the typical composition of phytosterol starting materials. The specific composition can vary depending on the source of phytosterols and the synthetic approach employed.

Table 4: Composition of Synthesized Phytosteryl Ferulate Mixture

ComponentPercentageReference
Campesteryl ferulate18.9%
Stigmasteryl ferulate29.1%
β-Sitosteryl ferulate52.0%

This compositional analysis reveals that beta-Sitosteryl ferulate typically constitutes the major component (52.0%) in synthetic phytosteryl ferulate mixtures derived from soybean phytosterols, with campesteryl ferulate (18.9%) and stigmasteryl ferulate (29.1%) as significant minor components . This distribution pattern reflects the typical composition of phytosterols in soybean oil, with β-sitosterol as the predominant sterol.

Natural Occurrence and Distribution

Presence in Cereal Grains

Beta-Sitosteryl ferulate occurs naturally as a component of γ-oryzanol, a complex mixture of ferulic acid esters of sterols and triterpene alcohols found primarily in rice bran oil and, to a lesser extent, in other cereal grains . γ-Oryzanol has been extensively studied for its diverse biological activities, including hypolipidemic, antidiabetic, antiallergic, and anti-inflammatory effects, with beta-Sitosteryl ferulate potentially contributing to these beneficial properties . The presence and concentration of beta-Sitosteryl ferulate in different cereal grains varies considerably, with rice typically containing the highest levels, followed by corn, wheat, oats, barley, and millet in varying proportions .

Developmental Dynamics in Rice

Research on the developmental accumulation of γ-oryzanol components in rice has revealed fascinating patterns specific to beta-Sitosteryl ferulate. The compound exhibits a distinct developmental trajectory during rice grain formation, with its presence tightly correlated with specific stages of seed development.

Table 5: Beta-Sitosteryl Ferulate Content During Rice Development

Development StagePercentage of Total γ-OryzanolReference
Booting Stage0% (absent)
Milky Stage4.03%
Dough Stage9.1%

This progressive accumulation pattern demonstrates that beta-Sitosteryl ferulate is completely absent during the booting stage of rice development, first appears during the milky stage (constituting approximately 4.03% of total γ-oryzanol), and more than doubles its relative proportion by the dough stage (reaching 9.1% of total γ-oryzanol) . This distinctive developmental profile suggests that the biosynthesis of beta-Sitosteryl ferulate is under specific temporal regulation during rice grain maturation, possibly associated with the accumulation of storage compounds and the development of protective mechanisms in the maturing grain.

Antioxidant Properties in Food Systems

As a component of γ-oryzanol, beta-Sitosteryl ferulate contributes to significant antioxidant activities, particularly in lipid systems such as vegetable oils. These antioxidant properties make it valuable for improving the stability and shelf life of edible oils, especially during thermal processing and storage.

Table 8: Applications of Steryl Ferulates in Food Systems

ApplicationMechanismBenefitReference
Oil stabilizationAnti-polymerization activityImproved oxidative stability
Thermal protectionInhibition of peroxide formationExtended shelf-life during cooking
Functional food ingredientMultiple health-promoting activitiesPotential health benefits

Research has demonstrated that steryl ferulates including beta-Sitosteryl ferulate can inhibit the polymerization reactions that occur during oil oxidation, thereby protecting the nutritional quality and sensory properties of edible oils . This anti-polymerization activity is particularly valuable in high-temperature cooking applications, where thermal stress can accelerate oxidative degradation processes. Beyond its direct antioxidant effects, the incorporation of beta-Sitosteryl ferulate into functional food formulations may offer additional health benefits related to its hypolipidemic and anti-inflammatory properties.

Broader Health Benefits as Part of γ-Oryzanol

As a component of the γ-oryzanol complex, beta-Sitosteryl ferulate may contribute to a range of health benefits that have been attributed to γ-oryzanol consumption. While many studies have examined γ-oryzanol as a whole rather than isolating the specific contributions of individual components like beta-Sitosteryl ferulate, these findings provide valuable context for understanding the potential health implications of this compound.

Table 9: Reported Health Benefits of γ-Oryzanol and Its Components

Health BenefitMechanismReference
Hypolipidemic activityInhibition of cholesterol absorption
Antidiabetic effectsImproved insulin sensitivity
Antiallergic propertiesAnti-inflammatory pathways
Anti-inflammatory effectsInhibition of pro-inflammatory mediators

The diverse biological activities of γ-oryzanol, which contains beta-Sitosteryl ferulate as one of its components, suggest potential applications in managing various health conditions including hyperlipidemia, diabetes, allergies, and inflammatory disorders . The specific contribution of beta-Sitosteryl ferulate to each of these effects remains an active area of research, with emerging evidence suggesting that different components of γ-oryzanol may exhibit distinct activity profiles and potentially synergistic interactions.

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